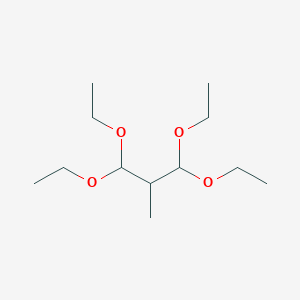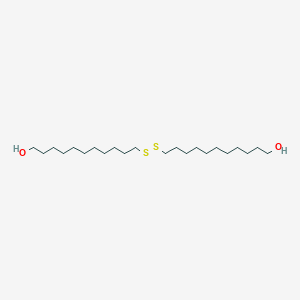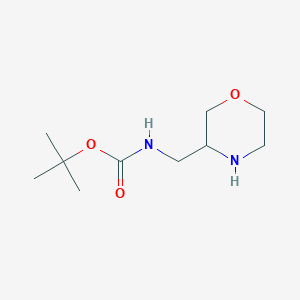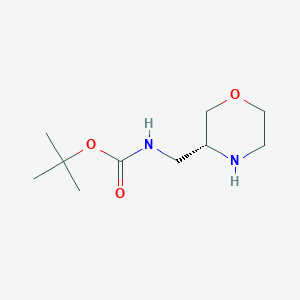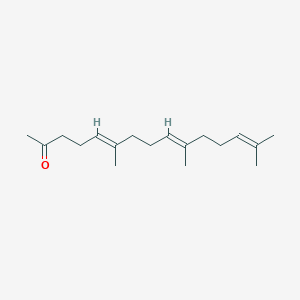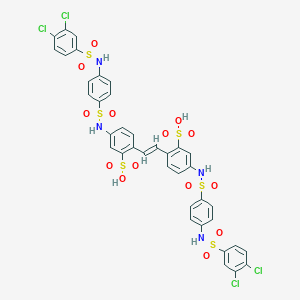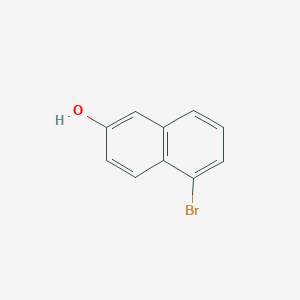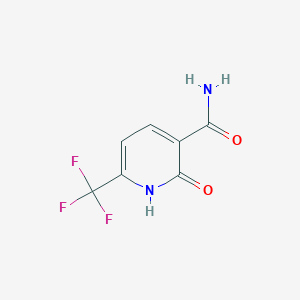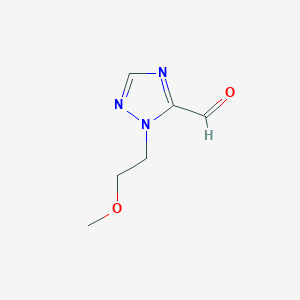
1-(2-Methoxyethyl)-1H-1,2,4-triazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyethyl)-1H-1,2,4-triazole-5-carbaldehyde, also known as METC, is a chemical compound that has been of great interest in scientific research. It is a heterocyclic compound that contains a triazole ring and an aldehyde functional group. The compound has shown promising results in various scientific applications, including as an antifungal agent and an inhibitor of enzymes involved in cancer cell growth.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxyethyl)-1H-1,2,4-triazole-5-carbaldehyde involves its ability to bind to specific targets in cells. In the case of fungal cells, 1-(2-Methoxyethyl)-1H-1,2,4-triazole-5-carbaldehyde binds to the enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol. By binding to this enzyme, 1-(2-Methoxyethyl)-1H-1,2,4-triazole-5-carbaldehyde inhibits its activity, leading to a decrease in ergosterol synthesis and ultimately fungal cell death.
In the case of cancer cells, 1-(2-Methoxyethyl)-1H-1,2,4-triazole-5-carbaldehyde binds to and inhibits the activity of GSK-3β. This leads to a decrease in the levels of proteins involved in cell survival and proliferation, ultimately leading to apoptosis.
Biochemische Und Physiologische Effekte
1-(2-Methoxyethyl)-1H-1,2,4-triazole-5-carbaldehyde has been shown to have a range of biochemical and physiological effects. In addition to its antifungal and anticancer activity, it has also been found to have anti-inflammatory and antioxidant properties. Specifically, it has been shown to inhibit the production of pro-inflammatory cytokines and to scavenge free radicals, which can damage cells and contribute to disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-Methoxyethyl)-1H-1,2,4-triazole-5-carbaldehyde for lab experiments is its specificity. It has been shown to target specific enzymes and pathways, making it a useful tool for studying these processes. Additionally, its low toxicity and high solubility make it easy to work with in vitro and in vivo experiments.
However, there are also limitations to using 1-(2-Methoxyethyl)-1H-1,2,4-triazole-5-carbaldehyde in lab experiments. One of the main limitations is its stability. 1-(2-Methoxyethyl)-1H-1,2,4-triazole-5-carbaldehyde is prone to degradation and oxidation, which can affect its activity and make it difficult to work with. Additionally, its specificity can also be a limitation, as it may not be effective against all strains of fungi or all types of cancer cells.
Zukünftige Richtungen
There are many potential future directions for research on 1-(2-Methoxyethyl)-1H-1,2,4-triazole-5-carbaldehyde. One area of interest is its potential as a treatment for fungal infections that are resistant to current antifungal drugs. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Methoxyethyl)-1H-1,2,4-triazole-5-carbaldehyde and its potential as an anticancer agent. Finally, there is also potential for 1-(2-Methoxyethyl)-1H-1,2,4-triazole-5-carbaldehyde to be used in other areas of research, such as in the development of new drugs or as a tool for studying specific enzymes and pathways.
Synthesemethoden
The synthesis of 1-(2-Methoxyethyl)-1H-1,2,4-triazole-5-carbaldehyde involves the reaction of 2-methoxyethylamine with 4-nitrobenzaldehyde, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with triethylorthoformate and hydrazine hydrate to form the triazole ring. Finally, the aldehyde functional group is introduced by oxidation of the primary alcohol using the Swern oxidation method.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyethyl)-1H-1,2,4-triazole-5-carbaldehyde has been widely studied for its antifungal properties. It has been found to be effective against a variety of fungal strains, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. 1-(2-Methoxyethyl)-1H-1,2,4-triazole-5-carbaldehyde works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes, thereby disrupting their growth and replication.
In addition to its antifungal activity, 1-(2-Methoxyethyl)-1H-1,2,4-triazole-5-carbaldehyde has also shown potential as an inhibitor of enzymes involved in cancer cell growth. Specifically, it has been found to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), an enzyme that is overexpressed in many types of cancer. By inhibiting GSK-3β, 1-(2-Methoxyethyl)-1H-1,2,4-triazole-5-carbaldehyde has been shown to induce apoptosis (programmed cell death) in cancer cells.
Eigenschaften
CAS-Nummer |
111340-49-9 |
|---|---|
Produktname |
1-(2-Methoxyethyl)-1H-1,2,4-triazole-5-carbaldehyde |
Molekularformel |
C6H9N3O2 |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
2-(2-methoxyethyl)-1,2,4-triazole-3-carbaldehyde |
InChI |
InChI=1S/C6H9N3O2/c1-11-3-2-9-6(4-10)7-5-8-9/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
MWQUXUVBDSVJOO-UHFFFAOYSA-N |
SMILES |
COCCN1C(=NC=N1)C=O |
Kanonische SMILES |
COCCN1C(=NC=N1)C=O |
Synonyme |
1H-1,2,4-Triazole-5-carboxaldehyde, 1-(2-methoxyethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



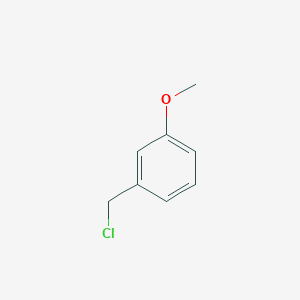

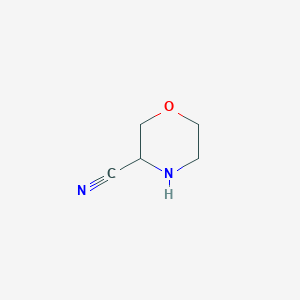
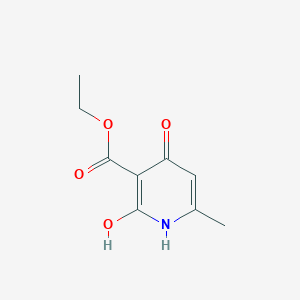
![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B48015.png)
